molecular formula C11H7FN2O3 B3829529 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3829529
M. Wt: 234.18 g/mol
InChI Key: BQRYUINJQDRHKL-UHFFFAOYSA-N
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Description

5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C11H7FN2O3 and its molecular weight is 234.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.04407025 g/mol and the complexity rating of the compound is 384. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione , a derivative of pyrimidine, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction of 1,3-dimethylbarbituric acid with 2-fluorobenzaldehyde. The reaction is conducted in a solvent like water under mild conditions to yield the target compound as yellow crystals.

Structural Data

The molecular formula of the compound is C13H11FN2O3C_{13}H_{11}FN_2O_3. The crystal structure exhibits a nearly planar configuration with specific dihedral angles and hydrogen bonding interactions that stabilize its conformation. Table 1 summarizes key crystallographic data:

ParameterValue
Space GroupP1̅
a (Å)5.7471(4)
b (Å)7.8734(6)
c (Å)13.3112(11)
α (°)75.546(3)
β (°)78.183(3)
γ (°)77.540(3)
Volume (ų)562.22(7)

The structure also reveals the presence of non-classical hydrogen bonds that contribute to its stability and biological activity .

Antimicrobial Properties

Research indicates that derivatives of pyrimidinetrione compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate inhibition against various bacterial strains such as Staphylococcus faecium and Escherichia coli. The ID50 values for these activities are reported to be in the nanomolar range, highlighting their potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against mouse leukemia L1210 cells. Preliminary findings suggest that this compound exhibits growth inhibition at low concentrations (IC50 values in the nanomolar range), indicating its potential as an anticancer agent .

The mechanism underlying the biological activity of this compound appears to involve interference with nucleic acid synthesis pathways. The presence of fluorine in the structure may enhance its interaction with biological targets due to increased lipophilicity and electron-withdrawing effects .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrimidinetrione derivatives, this compound was tested against several pathogens. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The rapid hydrolysis of the compound in growth media was noted as a critical factor influencing its biological effectiveness .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound involved treating L1210 leukemia cells with varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 107M10^{-7}M. This study suggests that further exploration into the compound's mechanism could reveal valuable insights for therapeutic applications .

Properties

IUPAC Name

5-[(2-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-4-2-1-3-6(8)5-7-9(15)13-11(17)14-10(7)16/h1-5H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRYUINJQDRHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.